Metabolic Stability: Monofluoromethyl Cyclopropylamine vs. Non-Fluorinated and Polyfluorinated Analogs in PARG Inhibitors
In a head-to-head comparison of PARG inhibitor derivatives, the monofluoromethyl analog (R = CH₂F, Compound 5) demonstrated substantially improved human liver microsomal stability relative to the non-fluorinated parent (R = CH₃, Compound 1), while maintaining identical enzymatic potency (PARG IC₅₀ = 0.02 µM). The difluoromethyl (R = CHF₂, Compound 6) and trifluoromethyl (R = CF₃, Compound 7) analogs, despite enhanced stability, exhibited marked potency losses [1].
| Evidence Dimension | Human Liver Microsomal Half-Life (t₁/₂) and PARG Enzyme Activity |
|---|---|
| Target Compound Data | t₁/₂ = 82 min; PARG IC₅₀ = 0.02 µM |
| Comparator Or Baseline | Non-fluorinated parent (Compound 1): t₁/₂ = 53 min, IC₅₀ = 0.02 µM; Difluoromethyl (Compound 6): t₁/₂ = 71 min, IC₅₀ = 0.32 µM; Trifluoromethyl (Compound 7): t₁/₂ = 102 min, IC₅₀ = 3.6 µM |
| Quantified Difference | t₁/₂ increased 1.55-fold vs. non-fluorinated; IC₅₀ unchanged vs. non-fluorinated, 16-fold lower than CHF₂, 180-fold lower than CF₃ |
| Conditions | PARG biochemical assay and human liver microsome stability assay |
Why This Matters
Procurement of the precise monofluoromethyl building block (CAS 1445951-06-3) is critical because only this analog preserves target potency while delivering improved metabolic stability; alternative fluorination patterns (di-, tri-) or non-fluorinated versions compromise either potency or metabolic profile.
- [1] Acton B, Small HF, Smith KM, et al. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorg Med Chem Lett. 2019;29(4):560-562. doi:10.1016/j.bmcl.2018.12.066 View Source
